N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
Description
Properties
IUPAC Name |
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-16(13-20-12-15)21-11-14-8-6-5-7-9-14/h5-10,12-13,21H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQVMWLVKYGBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135955 | |
| Record name | N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201645-45-5 | |
| Record name | N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201645-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-N-benzylpyridin-3-amine
Starting material : 5-Bromo-pyridin-3-amine.
Benzylation :
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Reagents : Benzyl bromide (1.2 eq), K₂CO₃ (2 eq).
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Conditions : DMF, 80°C, 12 h.
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Yield : ~85% (isolated via column chromatography).
Characterization :
Miyaura Borylation of 5-Bromo-N-benzylpyridin-3-amine
Reagents :
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Bis(pinacolato)diboron (B₂pin₂, 1.5 eq).
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Pd(dba)₂ (2 mol%), tricyclohexylphosphine (4 mol%).
Procedure :
Workup :
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Filter through Celite®, concentrate, and purify via silica gel chromatography (hexane/EtOAc).
Characterization :
Synthetic Route 2: Boronate Ester Installation Prior to Benzylation
Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Starting material : 5-Bromo-pyridin-3-amine.
Miyaura borylation :
N-Benzylation of Boronate-Containing Intermediate
Reagents : Benzyl bromide (1.1 eq), NaH (1.2 eq).
Conditions : THF, 0°C to RT, 4 h.
Yield : 70% (due to steric hindrance from boronate).
Microwave-Assisted Synthesis
Protocol adaptation from literature :
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Reactants : 5-Bromo-N-benzylpyridin-3-amine (0.08 mmol), B₂pin₂ (0.12 mmol).
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Catalyst : PdCl₂(dppf) (3 mol%).
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Base : Cs₂CO₃ (0.3 mmol).
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Solvent : DMF/H₂O (5:1).
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Conditions : Microwave, 150°C, 20 min.
Advantages :
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Microwave |
|---|---|---|---|
| Overall Yield | 72–78% | 45–50% | 80% |
| Reaction Time | 6 h | 8 h | 20 min |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | Limited |
Key observations :
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Route 1 is superior for large-scale synthesis due to higher yields and simpler workup.
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Microwave methods offer rapid access but require specialized equipment.
Troubleshooting and Optimization
Incomplete Borylation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-nitrogen bonds.
Mechanism of Action
The mechanism of action of N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Key structural analogs differ in substituent positions (pyridin-2- vs. pyridin-3-amine), alkyl/aryl groups on the amine, and additional functional groups (e.g., chloro, methoxy). Below is a detailed comparison:
Biological Activity
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.20 g/mol. The compound contains a pyridine ring and a dioxaborolane moiety that contribute to its biological properties.
Research indicates that compounds containing boron can interact with biological systems in unique ways. The dioxaborolane structure is known for its ability to form reversible covalent bonds with nucleophiles such as serine and cysteine residues in enzymes. This property can be exploited to inhibit specific enzyme activities.
Antiparasitic Activity
A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the chemical structure significantly influence antiparasitic efficacy. For instance:
- EC50 Values : The incorporation of polar functionalities improved aqueous solubility but also affected metabolic stability and antiparasitic activity. Compounds similar to N-Benzyl derivatives exhibited EC50 values ranging from to depending on the specific structural modifications .
Inhibition of Viral Proteases
N-Benzyl derivatives have been investigated for their inhibitory effects on viral proteases, particularly SARS-CoV-2 Mpro. In vitro assays revealed that boronic acids could reduce enzyme activity by approximately 23% at a concentration of 20 μM . This suggests potential applications in antiviral therapies.
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study A | Investigated various derivatives for antiparasitic activity; found optimal substitutions for enhanced potency | Highlights the importance of structural modifications |
| Study B | Assessed inhibition of SARS-CoV-2 Mpro; compounds showed selective inhibition | Supports potential use in antiviral drug development |
| Study C | Provided chemical characterization and potential applications in medicinal chemistry | Offers foundational data for further research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
